N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form 7-chloro-4-methoxybenzo[d]thiazole.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be done by reacting 3-methyl-2-butanone oxime with an appropriate acylating agent to form 3-methylisoxazole.
Coupling Reaction: Finally, the benzo[d]thiazole derivative is coupled with the isoxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
Pathways: It inhibits the COX pathway, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy substituents enhance its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c1-6-5-9(20-17-6)12(18)16-13-15-10-8(19-2)4-3-7(14)11(10)21-13/h3-5H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSKECFEXUWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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